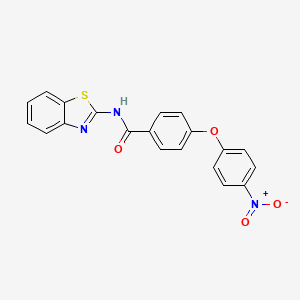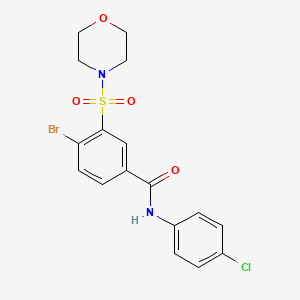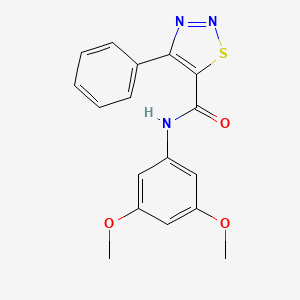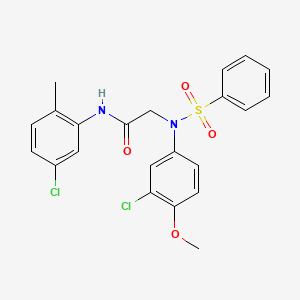![molecular formula C23H24N2O4 B5979045 5-(3,4-dimethoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5979045.png)
5-(3,4-dimethoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dimethoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole, also known as ABT-089, is a synthetic compound that belongs to the class of nootropic drugs. It was developed by Abbott Laboratories in the late 1990s as a potential treatment for Alzheimer's disease and other cognitive disorders. ABT-089 has been found to have a positive effect on memory, attention, and learning in animal studies.
作用机制
5-(3,4-dimethoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). It binds to the receptor and activates it, leading to an increase in the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This activation of the nAChR has been linked to the improvement of cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It increases the release of dopamine, acetylcholine, and glutamate in the brain, which are all important neurotransmitters involved in cognitive function. This compound has also been shown to increase the density of α4β2 nAChRs in the brain, which may contribute to its cognitive-enhancing effects. In addition, this compound has been found to have a positive effect on working memory in humans.
实验室实验的优点和局限性
One advantage of using 5-(3,4-dimethoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole in lab experiments is its ability to improve cognitive function in animal models. This makes it a useful tool for studying the neurobiology of cognition. However, one limitation of using this compound is that it is a partial agonist of the α4β2 nAChR, which means that it may have different effects than full agonists or antagonists of the receptor. In addition, the safety and efficacy of this compound in humans is still being evaluated, which may limit its use in clinical research.
未来方向
There are several future directions for research on 5-(3,4-dimethoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole. One area of interest is the development of more potent and selective compounds that target the α4β2 nAChR. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and brain health. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in the treatment of cognitive disorders.
合成方法
The synthesis of 5-(3,4-dimethoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with 3-methylphenylmagnesium bromide to produce the corresponding alcohol. The alcohol is then converted to the corresponding chloride, which is reacted with pyrrolidine to form the pyrrolidinyl carbonyl intermediate. Finally, the isoxazole ring is formed by reacting the intermediate with hydroxylamine.
科学研究应用
5-(3,4-dimethoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole has been extensively studied in animal models for its potential use in the treatment of cognitive disorders. It has been found to improve memory, attention, and learning in rats and mice. In addition, this compound has been shown to have a positive effect on working memory in humans. Several clinical trials have been conducted to evaluate the safety and efficacy of this compound in the treatment of Alzheimer's disease, but the results have been mixed.
属性
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-[2-(3-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-6-4-7-16(12-15)19-8-5-11-25(19)23(26)18-14-21(29-24-18)17-9-10-20(27-2)22(13-17)28-3/h4,6-7,9-10,12-14,19H,5,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDRBZRMDQLPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5978974.png)

![2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5978985.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B5978990.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(1-methyl-3-piperidinyl)methyl]benzamide](/img/structure/B5978991.png)
![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5978997.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(3-hydroxy-1-piperidinyl)nicotinamide](/img/structure/B5979038.png)
![8-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5979046.png)


![4-(3,4-dimethylphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5979064.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5979069.png)